molecular formula C7H14O B103046 5-Hexen-2-ol, 2-methyl- CAS No. 16744-89-1

5-Hexen-2-ol, 2-methyl-

Cat. No. B103046
CAS RN: 16744-89-1
M. Wt: 114.19 g/mol
InChI Key: RVHXDRXNRJQLGG-UHFFFAOYSA-N
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Description

5-Hexen-2-ol, 2-methyl- is a compound that has been studied in various contexts, including its synthesis, molecular structure, and involvement in chemical reactions. It is related to several compounds that have been investigated for their chemical properties and potential applications in different fields such as organic synthesis, materials science, and biology.

Synthesis Analysis

The synthesis of compounds related to 5-Hexen-2-ol, 2-methyl- has been explored in several studies. For instance, substituted 5-hexen-1-yllithiums, which are structurally related to 5-Hexen-2-ol, 2-methyl-, have been prepared and used to undergo cyclization to give substituted (cyclopentyl)methyllithiums with high stereoselectivity . Additionally, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food-flavoring, has been reported starting from methyl 2-hydeoxy-3-butenoate, which is a process that could potentially be adapted for the synthesis of 5-Hexen-2-ol, 2-methyl- .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Hexen-2-ol, 2-methyl- has been a subject of interest due to their potential applications. For example, the structure of 5-Methyl-2-phenyl-2-hexenal, which shares a similar backbone to 5-Hexen-2-ol, 2-methyl-, has been identified in the scent gland secretion of male cave crickets . The molecular structure of such compounds is crucial for understanding their biological role and potential as pheromones.

Chemical Reactions Analysis

Chemical reactions involving compounds related to 5-Hexen-2-ol, 2-methyl- have been extensively studied. The cyclization of hex-5-enylcarbamates with benzeneselenenyl chloride to form piperidine derivatives , and the platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes to give tetrahydropyrans are examples of reactions that provide insights into the reactivity of such compounds. These studies contribute to the broader understanding of the chemical behavior of 5-Hexen-2-ol, 2-methyl-.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hexen-2-ol, 2-methyl- and related compounds are essential for their practical applications. The copolymerization of ethylene and 5-hexen-1-ol, which can be related to the behavior of 5-Hexen-2-ol, 2-methyl-, has been studied using a zirconium-based catalyst, revealing the potential for creating materials with varying compositions . Additionally, the photoisomerization of 5-hexen-2-one has been investigated, showing the compound's stability towards photolysis and providing insights into its potential for photochemical applications .

Scientific Research Applications

Synthesis and Catalysis

Platinum(II)-catalyzed Annulation of 5-Methyl-5-hexen-1-ols with Aldehydes This research outlines the use of 5-methyl-5-hexen-1-ol in the stereoselective construction of cyclic ethers, a framework commonly seen in biologically active organic molecules. The study emphasizes the reaction of 5-methyl-5-hexen-1-ol with aldehydes under PtCl2–AgOTf catalysis, leading to the formation of 2,3-disubstituted tetrahydropyrans, a process beneficial for synthetic organic chemistry and pharmaceuticals (Miura et al., 2008).

Polymerization and Material Science

Alternating Copolymerization of Ethylene and 5-Hexen-1-ol The research demonstrates the copolymerization of ethylene and 5-hexen-1-ol using a specific zirconium-based catalyst. The resulting copolymer exhibits alternating units of ethylene and 5-hexen-1-ol, providing insights into polymer chain structures and potentially influencing material properties like flexibility, durability, and chemical resistance (Hagihara et al., 2001).

Copolymerization of Olefins with α-olefins Containing Hydroxyl Groups This paper explores the copolymerization of ethylene or propylene with 5-hexen-1-ol, focusing on the influence of different alkylaluminum compounds on the molecular weight of the copolymers. The study contributes to understanding how the incorporation of 5-hexen-1-ol units affects the copolymers' properties, potentially leading to materials with tailored hydrophilic characteristics (Hagihara et al., 2004).

Analytical Chemistry and Mass Spectrometry

A Selected Ion Flow Tube Study of the Reactions of Biogenic Alcohols The paper discusses the use of a selected ion flow tube (SIFT) for studying the reactions of various biogenic alcohols, including isomers of hexen-1-ol. This research is crucial for understanding the chemical behavior of these compounds in the atmosphere and can aid in developing diagnostic tools for environmental monitoring and atmospheric chemistry (Schoon et al., 2007).

Catalysis and Chemical Transformations

Ruthenium Complex-catalyzed Oxidative Cyclization of 4-Penten-1-ols This study highlights the application of ruthenium complexes in the catalysis of oxidative cyclization reactions, using 2-phenyl-5-hexen-2-ol as a substrate. The research contributes to the field of catalysis, particularly in synthesizing cyclic compounds, which are significant in developing pharmaceuticals and fine chemicals (Kondo et al., 2003).

properties

IUPAC Name

2-methylhex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXDRXNRJQLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168286
Record name 5-Hexen-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexen-2-ol, 2-methyl-

CAS RN

16744-89-1
Record name 5-Hexen-2-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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